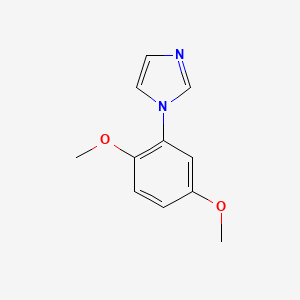

1-(2,5-Dimethoxyphenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)imidazole |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-3-4-11(15-2)10(7-9)13-6-5-12-8-13/h3-8H,1-2H3 |

InChI Key |

VFOPHDIQZNKXDU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=CN=C2 |

Origin of Product |

United States |

Evolution and Significance of Imidazole Scaffolds in Contemporary Chemical and Biological Research

The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. nih.gov Its unique electronic properties, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to act as a hydrogen bond donor and acceptor, and to coordinate with various metal ions. nih.govchemijournal.com This versatility is fundamental to its widespread presence in biologically active molecules. chemijournal.com

Historically, the significance of the imidazole scaffold is rooted in nature. It forms the core of the essential amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. This biological precedent has inspired chemists to explore synthetic imidazole derivatives for a vast array of applications. chemijournal.com

In contemporary research, imidazole derivatives are investigated for a wide spectrum of pharmacological activities, including:

Anticancer: Certain imidazole-based compounds have shown potent activity against various cancer cell lines. nih.gov

Antimicrobial: The imidazole core is a key feature in many antifungal and antibacterial agents. nih.gov

Anti-inflammatory: Numerous imidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. mdpi.com

Antiviral: The unique structural features of the imidazole ring make it a valuable scaffold in the development of antiviral drugs. nih.gov

The continuous exploration of imidazole derivatives in drug discovery underscores their enduring importance. Researchers are constantly developing novel synthetic methodologies to access diverse substitution patterns on the imidazole ring, aiming to fine-tune the pharmacological profiles of these compounds. nih.gov

Contextualizing the Academic Research on 1 2,5 Dimethoxyphenyl 1h Imidazole Within Heterocyclic Compound Studies

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon in the ring, are fundamental to organic chemistry and are exceptionally prevalent in pharmaceuticals. The introduction of heteroatoms imparts unique chemical and physical properties that are often essential for biological activity.

Within this vast class of molecules, 1-(2,5-Dimethoxyphenyl)-1H-imidazole is a specific N-aryl imidazole (B134444). The "1H-imidazole" indicates the core heterocyclic ring, while the "1-(2,5-Dimethoxyphenyl)" specifies that a 2,5-dimethoxyphenyl group is attached to one of the nitrogen atoms of the imidazole ring.

The academic research on a specific compound like This compound is often contextualized by the known properties and reactivity of its constituent parts: the imidazole ring and the 2,5-dimethoxyphenyl substituent. The dimethoxy substitution pattern on the phenyl ring can significantly influence the electronic properties and conformation of the entire molecule, which in turn can affect its reactivity and biological interactions.

While dedicated research focusing solely on This compound is not extensively documented in publicly available literature, its chemical space can be understood by examining studies on analogous N-aryl imidazoles and compounds bearing the 2,5-dimethoxyphenyl moiety.

Computational and Theoretical Investigations of 1 2,5 Dimethoxyphenyl 1h Imidazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to some extent, Hartree-Fock (HF) methods, are fundamental in elucidating the molecular properties of organic compounds. pesquisaonline.netnih.gov These methods are used to compute the electronic structure, optimized geometry, and energetic properties of molecules like 1-(2,5-Dimethoxyphenyl)-1H-imidazole. researchgate.netnih.gov DFT, with functionals like B3LYP, is often favored for its balance of computational cost and accuracy in predicting molecular properties for organic systems. nih.govresearchgate.net The Hartree-Fock approach, while sometimes less accurate due to its handling of electron correlation, can be advantageous for specific systems and serves as a baseline for more advanced calculations. pesquisaonline.netnih.gov

The first step in the theoretical characterization of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For substituted imidazoles, the molecular structure is typically non-planar. nih.gov

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| Dihedral Angle (Phenyl Ring - Imidazole (B134444) Ring) | 35.78 (4)° | 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole nih.gov |

| Dihedral Angle (Methoxy Group - Benzene (B151609) Ring) | 10-14° | 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine nih.gov |

| C-N Bond Length (Phenyl-Imidazole) | ~1.43 Å | General observation from related structures |

| C-O Bond Length (Methoxy) | ~1.37 Å | General observation from related structures |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmalayajournal.org

For imidazole derivatives, the HOMO is often located over the electron-rich rings, while the LUMO distribution depends on the specific substituents. malayajournal.orgresearchgate.net In a detailed study of 1-(4-methoxyphenyl)-1H-imidazole using DFT (B3LYP/6–311++g(d,p)), the HOMO and LUMO energies were calculated, resulting in an energy gap of 5.27 eV. researchgate.net This relatively large gap suggests high molecular stability. researchgate.net For this compound, the HOMO is expected to have significant contributions from both the dimethoxyphenyl and imidazole rings, while the LUMO would also be distributed across the π-conjugated system.

| Parameter | Energy (eV) | Reference Compound |

|---|---|---|

| EHOMO | -6.27 eV | 1-(4-methoxyphenyl)-1H-imidazole researchgate.net |

| ELUMO | -1.00 eV | |

| Energy Gap (ΔE) | 5.27 eV |

Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MESP surface plots the electrostatic potential onto the molecule's electron density surface, identifying regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MESP surface is expected to show the most negative potential localized around the pyridine-like nitrogen atom (N-3) of the imidazole ring, making it the primary site for electrophilic interactions and hydrogen bond acceptance. orientjchem.orgpesquisaonline.net The oxygen atoms of the two methoxy (B1213986) groups would also exhibit negative potential. Regions of positive potential are typically found around the hydrogen atoms, particularly the C-H protons of the imidazole and phenyl rings. orientjchem.org This analysis is crucial for understanding intermolecular interactions and predicting sites of reactivity. nih.govresearchgate.net

Spectroscopic Property Predictions from Theoretical Models (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequency calculations using DFT can be compared with experimental FT-IR and FT-Raman spectra to confirm structural assignments. researchgate.net While theoretical wavenumbers are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement. researchgate.net For the related 1-(4-methoxyphenyl)-1H-imidazole, a detailed vibrational analysis was performed, assigning the computed frequencies to specific vibrational modes of the molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. orientjchem.org These theoretical predictions are highly valuable for assigning experimental spectra, especially for complex molecules where signals may overlap. nih.govipb.pt Studies on various imidazole derivatives have demonstrated a strong correlation between calculated and experimental chemical shifts. orientjchem.orgnih.gov

| Assignment | Experimental FT-IR | Calculated Wavenumber | Reference Compound |

|---|---|---|---|

| C-H stretch (aromatic) | 3113 | 3130 | 1-(4-methoxyphenyl)-1H-imidazole researchgate.net |

| C=N stretch (imidazole) | 1516 | 1520 | |

| C-O-C stretch (methoxy) | 1252 | 1257 | |

| Imidazole Ring bend | 830 | 832 |

Intermolecular Interaction Studies: Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool for analyzing intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can visualize and quantify different types of intermolecular contacts.

Although a crystal structure for this compound is not available, a Hirshfeld analysis performed on the closely related 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine provides direct insight into the interaction patterns of the 2,5-dimethoxyphenyl moiety. nih.gov The analysis of this structure, along with others containing imidazole rings, allows for a robust prediction of the interactions governing the title compound. nih.govnajah.eduresearchgate.net The primary interactions are typically van der Waals forces, with H···H contacts accounting for the largest portion of the Hirshfeld surface. nih.govnih.gov C-H···O and C-H···π interactions are also significant, playing a crucial role in stabilizing the crystal packing. nih.govnih.gov The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

| Interaction Type | Contribution (%) | Reference Compound |

|---|---|---|

| H···H | 68.1% | 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine nih.gov |

| C···H / H···C | 21.2% | |

| O···H / H···O | 9.5% | |

| Other | 1.2% |

Reaction Mechanism Pathway Analysis and Regioselectivity Predictions

Computational chemistry is instrumental in studying reaction mechanisms, predicting transition states, and explaining regioselectivity. The synthesis of substituted imidazoles can often lead to different isomers, and understanding the factors that control the reaction's outcome is critical. nih.gov For instance, the synthesis of 1,2,5-trisubstituted imidazoles has been shown to be highly regioselective. nih.gov

Theoretical models can elucidate the reasons for such selectivity. By calculating the energies of reaction intermediates and transition states for different possible pathways, the most favorable route can be identified. FMO theory and MESP analysis are also key in this context. researchgate.net The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the reaction, and the most reactive sites identified by MESP maps often correspond to where reactions occur. pku.edu.cn For this compound, computational studies could predict its reactivity in, for example, electrophilic aromatic substitution reactions, determining whether substitution is more likely to occur on the dimethoxyphenyl ring or the imidazole ring, and at which specific position.

Molecular Docking Simulations with Biological Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the interaction between a ligand (a potential drug molecule) and its protein target. researchgate.netnih.gov Computational studies on imidazole derivatives have explored their binding to various protein targets, suggesting potential therapeutic applications. clinmedkaz.orgresearchgate.net

The analysis of ligand-protein binding modes reveals how a molecule like an imidazole derivative fits into the active site of a target protein. researchgate.net This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. nih.govnih.gov For instance, docking studies on N-substituted benzimidazole (B57391) derivatives with topoisomerase IIα-DNA have shown that the molecule is well-accommodated within the enzyme's binding pocket. nih.gov The stability of such complexes is often driven by van der Waals energy and specific hydrogen bonds with amino acid residues like ASP463 and GLY488, as well as with the DNA base pairs. nih.gov Similarly, docking simulations of imidazo[2,1-b] rsc.orgnih.govresearchgate.netthiadiazole derivatives with the TGF-β type I receptor kinase domain have demonstrated strong hydrogen bonding and hydrophobic interactions within the active site. nih.gov Studies on other imidazole derivatives have identified interactions with the active sites of enzymes like protein tyrosine kinase (2HCK), peroxiredoxin (1HD2), and human lanosterol (B1674476) 14α-demethylase. researchgate.netnih.gov These analyses are critical for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.

Beyond identifying the binding mode, molecular docking predicts the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). researchgate.netjbcpm.com A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein target. researchgate.net Computational studies on various imidazole derivatives have reported a range of binding affinities against different biological targets. For example, a novel imidazole Schiff base derivative showed a binding energy of -9.34 kcal/mol with the VEGFR2 protein. researchgate.net In another study, 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives exhibited binding energies that were comparable to or better than the standard drug α-Tocopherol when docked against antioxidant protein targets. researchgate.net Machine learning models, combined with interaction profiles, have been shown to significantly improve the accuracy of binding affinity predictions compared to standard scoring functions. nih.gov

The table below summarizes predicted binding affinities for several imidazole derivatives against various protein targets, illustrating the typical values obtained in such computational studies.

| Imidazole Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Topoisomerase IIα-DNA | -91.29 kJ mol−1 | nih.gov |

| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] rsc.orgnih.govresearchgate.netthiadiazol-5-yl thiocyanate | TGF-β type I receptor kinase | -9.5 (Glide Score) | nih.gov |

| 2-(((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)imino)methyl)phenol | VEGFR2 Protein (2XIR) | -9.34 | researchgate.net |

| 4,5-di(furan-2-yl)-2-(5-(4-nitrophenyl)furan-2-yl)-1H-imidazole | Leishmania Trypanothione Reductase | -10.05 | researchgate.net |

| Indole-based Thio-compound (9) | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | nih.gov |

Advanced Pharmacokinetic Parameter Prediction (e.g., ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital part of modern drug discovery, allowing researchers to evaluate the drug-like properties of a compound computationally. researchgate.netresearchgate.net For imidazole derivatives, various web tools like SwissADME and PreADMET are used to predict their pharmacokinetic and physicochemical properties. researchgate.netphcogj.com These predictions help to identify candidates with favorable profiles for oral bioavailability and safety. researchgate.net

Key predicted parameters often include compliance with Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. researchgate.netphcogj.com Other important predictions include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, bioavailability score, and toxicological risks like mutagenicity and carcinogenicity. phcogj.comnih.gov For example, studies on various heterocyclic compounds have shown high positive values for HIA, suggesting good absorption from the human intestine. nih.gov The bioavailability score, often around 0.55, indicates a high probability of a compound being orally bioavailable. phcogj.comnih.gov

The following table presents a set of typical ADMET parameters that are computationally predicted for potential drug candidates, based on findings for various imidazole and heterocyclic compounds.

| Parameter | Description | Typical Predicted Value/Range for Drug-like Compounds | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Mass of the molecule (g/mol) | < 500 | phcogj.com |

| Hydrogen Bond Donors (HBD) | Number of donor hydrogen atoms | ≤ 5 | researchgate.net |

| Hydrogen Bond Acceptors (HBA) | Number of acceptor atoms (N, O) | ≤ 10 | phcogj.com |

| LogP (Lipophilicity) | Partition coefficient, measures solubility in fats vs. water | -0.7 to +5.0 | nih.gov |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, predicts transport properties | 28-75 Ų | researchgate.net |

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed through the gut | Positive (+) / High | nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB | Positive (+) or Negative (-) | nih.gov |

| Bioavailability Score | Probability of having favorable oral bioavailability | 0.55 / 0.56 | phcogj.comnih.gov |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications, signal processing, and optical storage systems. acs.org Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest due to their potential for high NLO activity. rsc.org The imidazole ring can be incorporated into such systems to enhance these properties. acs.org Computational methods, such as Density Functional Theory (DFT), are used to calculate key NLO parameters like polarizability (α), and first (β) and second-order hyperpolarizability (γ). researchgate.netresearchgate.net

Theoretical investigations on imidazole derivatives have shown that substitutions on the molecule can induce charge transfer, leading to significant NLO responses. researchgate.net For example, studies on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol revealed a large dipole moment and high hyperpolarizability values, which are linked to its NLO properties. nih.govsemanticscholar.org Experimental validation using techniques like the Z-scan method can confirm these theoretical predictions. researchgate.netnih.gov Such experiments have determined the nonlinear absorption coefficient (β), nonlinear refractive index (n₂), and third-order nonlinear susceptibility (χ⁽³⁾) for related compounds. nih.govsemanticscholar.org For instance, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol was found to have a negative sign for n₂, indicating self-defocusing nonlinearity, making it a candidate for NLO material applications. nih.govsemanticscholar.org

The table below includes experimentally determined NLO properties for an imidazole derivative, showcasing the data obtained from such investigations.

| Compound | NLO Property | Experimental Value | Reference |

|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear Absorption Coefficient (β) | 4.044 × 10-1 cmW-1 | nih.govsemanticscholar.org |

| Nonlinear Refractive Index (n₂) | 2.89 × 10-6 cm²W-1 | nih.govsemanticscholar.org | |

| Third-order Susceptibility (χ⁽³⁾) | 2.2627 × 10-6 esu | nih.govsemanticscholar.org |

Preclinical and Mechanistic Biological Research Pertaining to 1 2,5 Dimethoxyphenyl 1h Imidazole and Its Analogues

Antimicrobial Activity Profiling (In Vitro Studies)

Imidazole (B134444) derivatives have been extensively investigated for their potential to combat microbial infections. Their mechanisms of action are varied and can include the disruption of microbial cell membranes, leading to increased permeability and cell death, or the inhibition of essential enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nano-ntp.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A number of studies have demonstrated the potential of imidazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. While some compounds exhibit broad-spectrum activity, others show more specific efficacy.

In a study evaluating 2,4,5-trisubstituted imidazoles, several compounds were found to be active against various human pathogenic bacteria. nih.gov These compounds demonstrated activity against both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations (MICs) ranging from 0.50 to 6.1 µg/mL. nih.gov For instance, compound 4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol was uniquely active against Klebsiella pneumoniae. nih.gov Another study on 2-substituted-4,5-diphenyl-N-alkyl imidazole derivatives reported moderate activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net

Nitroimidazole derivatives are a notable class with documented efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, hybrids of imidazole with other heterocyclic structures, such as quinolones, have shown potent antibacterial activity. One such hybrid demonstrated significant activity against the Gram-negative bacterium P. aeruginosa with a MIC value of 460 nM. nih.gov

The following table summarizes the antibacterial activity of selected imidazole analogues.

| Compound Class | Bacterial Strains | Activity (MIC) | Reference |

| 2,4,5-Trisubstituted imidazoles | Various Gram-positive and Gram-negative | 0.50 - 6.1 µg/mL | nih.gov |

| 2-Substituted-4,5-diphenyl-N-alkyl imidazoles | S. aureus, B. subtilis, E. coli | Moderate | researchgate.net |

| Quinolone/imidazole hybrids | P. aeruginosa | 460 nM | nih.gov |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids | E. coli ATCC 35128 | 4.9–17 µM | nih.gov |

Antifungal Potential Against Pathogenic Fungi

The antifungal activity of imidazole derivatives is well-established, with many compounds targeting the fungal enzyme lanosterol 14α-demethylase. nano-ntp.comnih.gov A series of 2,5-diarylated imidazole derivatives were evaluated for their antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Candida krusei. nih.gov

In this study, compounds with a methyl group at the meta position of the phenyl rings demonstrated strong antifungal activity. nih.gov Conversely, the introduction of electron-withdrawing groups like CF3, CN, or NO2 at the meta position led to a loss of activity. nih.gov Some of the most active compounds displayed over 80% growth inhibition against the tested fungal species at a concentration of 500 μM. nih.gov

Another study on imidazotriazole derivatives also reported potent antifungal activities for some of the synthesized compounds. researchgate.net Furthermore, certain imidazole derivatives have shown efficacy against fluconazole-resistant strains of Candida albicans. researchgate.net

The table below presents the antifungal activity of representative imidazole analogues.

| Compound Class | Fungal Strains | Activity | Reference |

| 2,5-Diarylated imidazole derivatives | S. cerevisiae, C. albicans, C. krusei | >80% growth inhibition at 500 μM | nih.gov |

| Imidazotriazole derivatives | Various pathogenic fungi | Potent activity | researchgate.net |

| Imidazole derivatives with 2,4-dienone motif | Fluconazole-resistant C. albicans | MIC of 8 µg/mL | researchgate.net |

Antimycobacterial Investigations

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds in this area.

Several studies have reported the antimycobacterial activity of imidazole-containing compounds. For instance, certain imidazole derivatives showed moderate activity against Mycobacterium tuberculosis H37Rv with a MIC of 10 µg/ml. researchgate.net In another study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, which can be considered structural analogues, were tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org One compound, in particular, was most active against M. smegmatis with a MIC of 25 µM. msptm.org

Imidazo[1,2-a]pyridine analogues have also been extensively studied for their anti-tubercular activity, with some derivatives exhibiting excellent potency with MIC values as low as 0.05 μg/mL against M. tuberculosis H37Rv. nih.gov Thiosemicarbazide derivatives incorporating an imidazole moiety have also demonstrated potential as anti-mycobacterial agents. mdpi.com

The following table highlights the antimycobacterial activity of selected imidazole analogues.

| Compound Class | Mycobacterial Strains | Activity (MIC) | Reference |

| Imidazole derivatives | M. tuberculosis H37Rv | 10 µg/ml | researchgate.net |

| 2,5-Disubstituted-1,3,4-oxadiazoles | M. smegmatis | 25 µM | msptm.org |

| Imidazo[1,2-a]pyridine analogues | M. tuberculosis H37Rv | 0.05 μg/mL | nih.gov |

| 2,5-Disubstituted benzimidazoles | M. tuberculosis H37Rv | 19.4 nM | nih.gov |

Anticancer Research Modalities (Preclinical In Vitro/In Vivo)

The imidazole scaffold is a key component of several anticancer agents, and numerous novel derivatives are being investigated for their potential in cancer therapy. researchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

A wide range of imidazole analogues have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.

For example, a series of novel 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives showed significant cytotoxic activity against the HepG2 human liver cancer cell line. researchgate.netindexcopernicus.com Another study on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides reported that a derivative with a 2,4-dimethoxyphenyl substitution was the most potent, exhibiting IC50 values of 0.15 µM against A549 (lung cancer) and 3.68 µM against SW480 (colon cancer) cell lines. nih.govbohrium.comrsc.org

Furthermore, imidazole derivatives have been evaluated for their activity against breast cancer cell lines. One study reported that 1-substituted-2-aryl imidazoles displayed potent antiproliferative activities with IC50 values in the nanomolar range against MDA-MB-468, MDA-MB-231, and T47D breast cancer cell lines. nih.gov

The table below summarizes the in vitro anticancer activity of various imidazole analogues.

| Compound Class | Cancer Cell Line(s) | Activity (IC50) | Reference |

| 2,4-Disubstituted-1,5-diphenyl-1H-imidazole derivatives | HepG2 (Liver) | Significant cytotoxicity | researchgate.netindexcopernicus.com |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung), SW480 (Colon) | 0.15 µM, 3.68 µM | nih.govbohrium.comrsc.org |

| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D (Breast) | 80–1000 nM | nih.gov |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480, HCT116, Caco-2 (Colorectal) | 27.42 nM, 23.12 nM, 33.14 nM | nih.gov |

Induction of DNA Damage and Apoptosis Pathways

A key mechanism through which many anticancer agents exert their effects is the induction of DNA damage and the subsequent activation of apoptotic pathways, leading to the programmed death of cancer cells. Several imidazole derivatives have been shown to function through this mechanism.

One study found that a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole derivative not only inhibited tubulin polymerization but also caused DNA damage in colorectal cancer cells. nih.gov Another investigation into novel benzimidazole (B57391) derivatives revealed that the most potent compound induced apoptosis and arrested the cell cycle at the S phase in A549 lung cancer cells. nih.govbohrium.com This was confirmed through flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide staining, which showed an increase in both early and late apoptotic cells in a dose-dependent manner. nih.gov

Similarly, a study on an imidazopyridine derivative demonstrated its ability to induce DNA damage and apoptosis in breast and lung cancer cells. researchgate.net The induction of apoptosis by a 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine derivative in A549 cells has also been reported. rsc.org Furthermore, 2,5-dimethyl celecoxib, a derivative of celecoxib, was found to induce both apoptosis and autophagy in nasopharyngeal carcinoma cells through the activation of the ROS/JNK signaling pathway. nih.gov

Anti-Angiogenic Mechanisms (e.g., VEGF Pathway Modulation)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A primary mediator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). The VEGF/VEGFR signaling pathway stimulates endothelial cell proliferation, migration, and survival, making it a key target for anti-angiogenic therapies. nih.govnih.gov While direct studies on 1-(2,5-dimethoxyphenyl)-1H-imidazole are limited, research on analogous compounds, particularly benzimidazole derivatives, reveals a common mechanism of action through the modulation of this pathway.

These compounds are shown to inhibit VEGF-A-induced proliferation, migration, and tube formation of endothelial cells. nih.gov The binding of VEGF-A to its receptor, VEGFR-2, initiates a phosphorylation cascade that activates downstream signaling pathways like Src, FAK, Akt, and ERK, which are essential for angiogenesis. nih.gov Imidazole-based inhibitors can attenuate the phosphorylation of VEGFR-2, thereby blocking these downstream signals and suppressing neovascularization. nih.gov This mechanism supports the potential of imidazole derivatives as a class of compounds for developing novel anti-angiogenic agents. nih.gov

Targeting Topoisomerase Enzymes and Other Molecular Pathways (e.g., KRAS/Wnt)

Topoisomerase (Top) enzymes are crucial for managing DNA topology during cellular processes like replication and transcription. They function by creating transient breaks in the DNA backbone to relieve supercoiling, and then re-ligating the strands. wikipedia.org Certain compounds can act as topoisomerase poisons, stabilizing the transient enzyme-DNA complex and preventing the re-ligation step. This leads to the accumulation of DNA strand breaks, which can trigger apoptosis and cell death, making topoisomerase inhibitors effective anticancer agents. wikipedia.orgnih.gov

The imidazole ring is a structural fragment that has been incorporated into molecules designed as topoisomerase inhibitors, partly due to its ability to improve water solubility. researchgate.net For instance, imidazole-containing compounds have been shown to inhibit the catalytic activity of Topoisomerase I and Topoisomerase IIα. researchgate.netresearchgate.netacs.org The mechanism involves stabilizing the covalent topoisomerase-DNA intermediate, converting the enzyme into a cellular poison. nih.gov

Additionally, the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers, has been identified as a target for some imidazole derivatives. Studies on pyridinyl imidazole compounds have shown they can suppress this pathway by interfering with the transcriptional activity of β-catenin, a key effector in the Wnt cascade. nih.govplos.org This inhibition was observed to be independent of p38 MAPK inhibition, indicating a distinct off-target mechanism that represses β-catenin functionality. nih.govplos.org In KRAS-mutant colorectal cancers, elevated WNT activity has been linked to drug resistance, suggesting that WNT pathway inhibitors could be a valuable therapeutic strategy. nih.govmdpi.com

Anti-Inflammatory and Analgesic Mechanistic Studies

The anti-inflammatory and analgesic properties of various imidazole analogues have been extensively investigated. A primary mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. brieflands.comdntb.gov.ua

Several studies have focused on designing and synthesizing imidazole derivatives as selective COX-2 inhibitors. brieflands.comdntb.gov.ua By selectively targeting COX-2 over the constitutive COX-1 isoform, which plays a role in gastric cytoprotection, these compounds aim to provide anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.combrieflands.com Molecular docking studies have shown that imidazole derivatives can fit within the catalytic pocket of the COX-2 enzyme, establishing key interactions with active site residues like ARG-513, which are comparable to known selective inhibitors like Celecoxib. brieflands.com The anti-inflammatory potential of these compounds has been confirmed in preclinical models, such as the carrageenan-induced rat paw edema assay, where they have demonstrated significant reductions in inflammation. researchgate.netnih.govnih.gov

| Compound | Target | Activity | Finding |

|---|---|---|---|

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | COX-2 | Analgesic Activity | Showed 89% analgesic activity in a hot plate test. dntb.gov.ua |

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) | COX-2 | Anti-inflammatory Activity | Exhibited 100% anti-inflammatory activity, comparable to diclofenac. dntb.gov.ua |

| Compound 5b (an imidazole-based derivative) | COX-2 | Inhibitory Activity | Found to be the most potent inhibitor with an IC50 of 0.71 µM and a selectivity index of 115. brieflands.com |

Antimalarial Activity against Parasitic Strains (In Vitro)

Malaria, caused by parasites of the genus Plasmodium, remains a major global health issue, with drug resistance necessitating the discovery of novel therapeutic agents. researchgate.net Imidazole-based compounds have emerged as a promising scaffold for the development of new antimalarials. nih.gov In vitro studies have demonstrated the activity of these derivatives against chloroquine-sensitive strains of Plasmodium falciparum. researchgate.net

One identified target for imidazole-based inhibitors is P. falciparum cGMP-dependent protein kinase (PfPKG), an enzyme crucial for the parasite's life cycle. nih.govresearchgate.net Inhibition of PfPKG can disrupt parasite development. Research has identified imidazole derivatives with potent cellular activity against Plasmodium species. nih.govresearchgate.net Other studies have synthesized imidazole-oxadiazole hybrids that show promising antimalarial activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Computational and phenotypic screening of compound libraries has further identified novel heterocyclic compounds, including pyrazoline derivatives, with potent growth inhibition of P. falciparum. nih.govmalariaworld.org

| Compound Type | Parasite Strain | IC50 Value | Reference |

|---|---|---|---|

| Imidazole-oxadiazole hybrids | Plasmodium falciparum | 0.037-0.100 µM | nih.gov |

| 2N, 3N, 4N (2-aryl-4,5-diphenyl-1H-imidazole derivatives) | Plasmodium falciparum (3D7) | 1.68-2.35 µM | researchgate.net |

| UV802 (pyridyl-diaminopyrimido-diazepine) | Plasmodium falciparum (3D7) | 0.178 µM | nih.gov |

Antiviral, Anti-Amoebic, and Other Preclinical Biological Evaluations

The imidazole scaffold is a key feature in numerous compounds with a broad spectrum of biological activities, including antiviral and anti-amoebic effects. nih.govresearchgate.netmdpi.com

Antiviral Activity: Imidazole derivatives have been evaluated against a wide range of DNA and RNA viruses. nih.gov The mechanisms of action are varied and can include inhibiting viral entry into host cells, interfering with viral replication by targeting essential enzymes like proteases, or disrupting viral protein synthesis. nih.govmdpi.comresearchgate.net For example, certain 2-phenylbenzimidazole (B57529) analogues have shown potent activity against Vaccinia virus (VV) and Bovine Viral Diarrhea Virus (BVDV). nih.gov Other derivatives have demonstrated inhibitory activity against HIV by acting as non-nucleoside reverse transcriptase inhibitors. nih.gov The versatility of the imidazole ring allows for structural modifications to optimize activity against specific viral targets. nih.gov

Anti-Amoebic Activity: Amoebiasis, caused by the parasite Entamoeba histolytica, is treated with drugs like metronidazole, a 5-nitroimidazole derivative. nih.govjscimedcentral.com These drugs are thought to work by generating nitroso free radicals that damage the parasite's DNA. jscimedcentral.com Research continues into new imidazole-based compounds to overcome limitations of current therapies. nih.gov One promising target is the E. histolytica O-acetyl-L-serine sulfohydrolase (EhOASS) enzyme, which is vital for the parasite's survival. jscimedcentral.com Nitroimidazole-indole conjugates have been synthesized and shown to exhibit strong inhibitory activity against this enzyme in vitro. jscimedcentral.com Other studies have investigated different scaffolds, such as riluzole (B1680632) (a benzothiazole (B30560) derivative), which showed anti-amoebic effects by inducing oxidative stress and downregulating the expression of antioxidant enzymes in E. histolytica. mdpi.com

| Compound Type | Organism | Target/Mechanism | Finding |

|---|---|---|---|

| Nitroimidazole-Indole Conjugates (e.g., RC10) | Entamoeba histolytica | EhOASS enzyme | IC50 value of 1.22 µM in an in vitro assay. jscimedcentral.com |

| 2-phenylbenzimidazole analogue (Compound 36a) | Vaccinia Virus (VV) | Viral Replication | Exhibited an EC50 value of 0.1 µM. nih.gov |

| Imidazole-amide conjugate (Compound 26) | HIV-1 | Reverse Transcriptase | Demonstrated potent antiviral activity (EC50 < 1 nM) against NNRTI-resistant viruses. nih.gov |

Structure Activity Relationship Sar Studies of 1 2,5 Dimethoxyphenyl 1h Imidazole Analogues

Impact of Substitutions on the Imidazole (B134444) Ring on Biological Activity

The imidazole ring is a versatile scaffold in medicinal chemistry due to its electronic properties and ability to form hydrogen bonds. nih.gov Modifications to the carbon atoms (C2, C4, and C5) of the imidazole ring in related diaryl-imidazole structures have been shown to have a profound impact on biological activity.

Research into 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives as inhibitors of 15-lipoxygenase (15-LOX) revealed that the C2 position is critical for activity. nih.gov The introduction of a thione group (=S) at the C2 position resulted in potent enzyme inhibition. Docking studies suggested that the SH group of the thione tautomer could be oriented towards the iron core of the 15-LOX active site, indicating a potential mechanism of action through iron chelation. nih.gov Conversely, methylation of the sulfur atom at this position, which prevents this chelation, led to a dramatic decrease in both 15-LOX inhibition and radical scavenging activity, rendering the compound inactive. nih.gov

Other studies have explored substitutions at the C4 and C5 positions. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides highlights the incorporation of cyano (-CN) and carboxamide (-CONH2) groups at these positions to create novel heterocyclic structures. acs.org Similarly, the preparation of 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, an intermediate for methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors, demonstrates the use of iodo and keto-alkenyl substituents at the C4 and C5 positions. orgsyn.org In a different approach, linking a second pharmacophore, such as 1,2,3-triazole, to the C2 position of the imidazole core via a thiomethylene bridge has been used to develop novel anticancer agents. nih.gov

These findings collectively underscore that the type and position of substituents on the imidazole ring are key determinants of biological potency and mechanism of action.

| Imidazole Ring Position | Substituent | Resulting Biological Activity/Finding | Reference |

| C2 | -H | Parent structure | - |

| C2 | Thione (=S) | Potent 15-lipoxygenase (15-LOX) inhibition | nih.gov |

| C2 | Methylated Thioether (-SCH3) | Abolished 15-LOX inhibitory activity | nih.gov |

| C2 | Thiomethylene-triazole linker | Anticancer activity | nih.gov |

| C4 | Carboxamide (-CONH2) | Used in the synthesis of novel heterocycles | acs.org |

| C4 | Keto-alkenyl group | Intermediate for MetAP2 inhibitors | orgsyn.org |

| C5 | Cyano (-CN) | Used in the synthesis of novel heterocycles | acs.org |

| C5 | Iodo (-I) | Intermediate for MetAP2 inhibitors | orgsyn.org |

Influence of Modifications to the Dimethoxyphenyl Moiety on Biological Potency

The 2,5-dimethoxyphenyl group is a crucial component of the parent molecule, and modifications to this moiety can significantly alter biological potency by affecting how the molecule fits into a receptor's binding pocket and its electronic properties.

In the development of anticancer agents based on a 1H-benzo[d]imidazole (benzimidazole) scaffold, the 2-phenyl substituent is a key area for modification. nih.gov One study synthesized and evaluated a series of compounds, including 2-(4-(2′-(2,5-Dimethoxyphenyl)-1H,3′H-[2,5′-bibenzo[d]imidazol]-6-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine (13c). nih.gov The research noted that substitutions on the phenyl ring influenced DNA binding affinity. Specifically, it was reported that substituting the phenyl ring with electron-donating groups, such as methoxy (B1213986) groups, can increase the feasibility and strength of hydrogen bond formation between the imidazole's NH group and nucleic acid bases in DNA. nih.gov Comparing the 2,5-dimethoxy analogue with others, such as those with 3,4-diethoxy or trifluoromethyl groups, allows for a systematic exploration of electronic and steric effects on anticancer activity. nih.govacs.org

Another study focused on synthesizing derivatives of 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole for evaluation as antimicrobial agents. researchgate.net Although this involves a slightly different substitution pattern (2,4-dimethoxy) and a saturated imidazole core (imidazoline), it reinforces the principle that the dimethoxyphenyl moiety is a valuable pharmacophore for generating compounds with diverse biological activities. researchgate.net

These examples demonstrate that altering the substitution pattern on the phenyl ring—by changing the position or nature of the substituents—is a viable strategy for modulating the biological potency of this class of compounds.

| Phenyl Ring Substitution | Target/Activity | Key Finding | Reference |

| 2,5-Dimethoxy | Anticancer (DNA binding) | Serves as a key structural motif in benzimidazole-based anticancer agents. | nih.govacs.org |

| 3,4-Diethoxy | Anticancer (DNA binding) | Analogues with electron-donating groups show strong binding to DNA. | nih.gov |

| 4-Trifluoromethyl | Anticancer (DNA binding) | Electron-withdrawing groups provide a point of comparison for SAR. | nih.gov |

| 2,4-Dimethoxy | Antimicrobial | This substitution pattern is explored in related imidazoline (B1206853) structures for antimicrobial activity. | researchgate.net |

Role of N-Substitution Patterns on Receptor Interactions and Efficacy

While direct SAR studies on N-1 variations of 1-(2,5-dimethoxyphenyl)-1H-imidazole are not broadly published, principles can be drawn from related imidazole-containing compounds. For example, in a series of 4-substituted imidazoles designed as α2-adrenoceptor agonists, the nature of the group connecting the imidazole and an aromatic ring (a naphthalene (B1677914) ring in this case) was found to be critical for potent activity and receptor selectivity. nih.gov This highlights that the entire N-substituted aromatic moiety plays an integral role in receptor engagement.

In another series of 2-aryl-5-cyano-1H-imidazole-4-carboxamides, the presence of a 2-hydroxyaryl group at the N-1 position was shown to be decisive in directing the regioselectivity of the synthesis. acs.org This demonstrates that the N-1 substituent can have profound effects not only on the final biological activity but also on the chemical feasibility of the synthetic route.

Generally, the N-1 substituent is varied to optimize pharmacokinetic properties or to explore different binding orientations within a target protein. The imidazole core itself is polar and can form hydrogen bonds, and attaching different groups to the N-1 position can modulate these properties and introduce new interactions with a receptor. ajrconline.org

| N-1 Substituent | Compound Class/Target | Implication for SAR | Reference |

| 2,5-Dimethoxyphenyl | Parent Compound | Defines the core structure for SAR exploration. | aobchem.com |

| 1-(Naphthyl)ethyl | α2-Adrenoceptor Agonists | The N-substituent is critical for maintaining high receptor affinity and selectivity. | nih.gov |

| 2-Hydroxyaryl | Imidazole-4-carboxamides | Influences both biological activity and the synthetic reaction pathway. | acs.org |

| Generic Aryl/Alkyl | General Imidazole Drugs | This position is frequently modified to tune solubility, bioavailability, and receptor fit. | ajrconline.org |

Computational Approaches in SAR Elucidation: QSAR Modeling and Pharmacophore Generation

Computational chemistry provides powerful tools to rationalize SAR and guide the design of new analogues. Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation are two such techniques widely applied to heterocyclic compounds, including imidazoles. rjptonline.orgnih.gov

QSAR Modeling: QSAR is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.gov For imidazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for various biological activities, such as antifungal, anticonvulsant, and anti-inflammatory effects. rjptonline.org These models can generate contour maps that visualize regions where certain physicochemical properties—such as steric bulk, electrostatic charge, or hydrophobicity—are favorable or unfavorable for activity. rjptonline.orgnih.gov For example, a QSAR model might indicate that a bulky, hydrophobic group is preferred in one region of the molecule, while a hydrogen bond donor is beneficial in another. nih.gov Such models provide predictive power for estimating the activity of newly designed, unsynthesized compounds. frontiersin.org

Pharmacophore Generation: A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to bind to a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. Pharmacophore models can be generated in two primary ways:

Ligand-based: Generated by superimposing a set of active molecules and extracting their common chemical features. nih.gov

Structure-based: Derived from the 3D structure of a ligand bound to its receptor, identifying the key interaction points. nih.gov

Once a pharmacophore model is created, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net This approach has been successfully used to identify inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.govnih.gov

| Computational Technique | Description | Application in Imidazole SAR | Reference |

| QSAR Modeling | Correlates chemical structure with biological activity using statistical models. | Identifies key physicochemical properties (steric, electronic, hydrophobic) that govern the potency of imidazole derivatives. | rjptonline.orgnih.govfrontiersin.org |

| Pharmacophore Generation | Defines the 3D arrangement of essential features required for biological activity. | Creates 3D queries for virtual screening to discover novel imidazole-based compounds with desired activity. | nih.govnih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Rationalizes observed SAR by visualizing binding modes, such as the chelation of a metal ion in an enzyme's active site. | nih.govnih.gov |

| DFT/NBO Analysis | Quantum mechanical methods to analyze electronic structure and charge distribution. | Elucidates electron transfer and reactivity within the imidazole scaffold to understand its intrinsic properties. | researchgate.net |

Emerging Research Directions and Future Perspectives for 1 2,5 Dimethoxyphenyl 1h Imidazole

Exploration in Materials Science and Industrial Applications (e.g., Catalysis, Polymers)

The unique electronic and structural characteristics of the 1-(2,5-dimethoxyphenyl)-1H-imidazole scaffold make it a compelling candidate for innovation in materials science and industrial chemistry. Research is beginning to uncover its potential in catalysis and polymer science.

A primary area of interest lies in its use as a precursor to N-heterocyclic carbene (NHC) ligands. Imidazole (B134444) derivatives are frequently used to synthesize imidazolium (B1220033) salts, which are then deprotonated to form free carbene ligands. nih.gov These NHC ligands are pivotal in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties and steric tuneability, which stabilize metal centers and mediate a wide array of chemical transformations. nih.govnih.gov The 2,5-dimethoxy substitution on the phenyl ring of this compound could offer unique electronic and steric influences on a resulting NHC-metal complex, potentially leading to novel catalytic activities and selectivities.

Another promising frontier is the development of novel polymers. Research on structurally related N-substituted imidazole compounds has shown that they can be polymerized to create chromophoric polymers. nih.govresearchgate.net Furthermore, their quaternary salts have been identified as effective ionic catalysts, which are increasingly utilized in green chemistry applications. nih.govresearchgate.net This suggests a dual-purpose potential for polymers derived from this compound, where they could function as both structural materials with specific optical properties and as recyclable, heterogeneous catalysts. ias.ac.in

Table 1: Potential Applications in Materials Science and Catalysis

| Application Area | Underlying Principle | Potential Advantage of this compound | Reference |

|---|---|---|---|

| Homogeneous Catalysis | Precursor to N-heterocyclic carbene (NHC) ligands for metal complexes. | The 2,5-dimethoxy groups can modulate the electronic and steric properties of the catalyst, influencing its activity and selectivity. | nih.govnih.gov |

| Polymer Science | Polymerization of the imidazole derivative to form functional polymers. | Potential to create chromophoric polymers with unique optical properties. | nih.govresearchgate.net |

| Green Chemistry | Formation of quaternary imidazolium salts to act as ionic liquid catalysts. | Development of reusable and environmentally benign catalytic systems. | nih.govresearchgate.net |

Development of Advanced Analytical Methods for Research Quantification and Detection

As this compound and its derivatives find more applications, the need for robust and sensitive analytical methods for their detection, quantification, and structural elucidation becomes critical. Future research will likely focus on refining existing techniques and developing new protocols tailored to this class of compounds.

Modern analytical chemistry offers a powerful toolkit for characterizing such molecules. A comprehensive approach, as demonstrated with analogous heterocyclic compounds, would involve a combination of spectroscopic and spectrometric methods. nih.gov

Spectroscopic Methods: High-resolution Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is fundamental for confirming the molecular structure, with specific chemical shifts providing insight into the electronic environment of the nuclei. nih.gov Fourier-Transform Infrared (FT-IR) spectroscopy helps identify key functional groups and bonding within the molecule. nih.gov

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is crucial for determining the molecular weight and fragmentation patterns, confirming the compound's identity. nih.gov

Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov

Computational Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. nih.gov These methods can predict spectroscopic properties, molecular orbital energies (like HOMO and LUMO), and atomic charges, offering deeper insight into the molecule's reactivity and electronic structure. nih.gov

Future work will focus on creating validated, high-throughput analytical methods for quality control in synthesis and for tracking the compound in various matrices, such as catalytic reaction mixtures or polymer composites.

Integration into Multi-Functional Chemical Entities

The this compound structure is not merely a standalone compound but a versatile scaffold that can be integrated into larger, multi-functional molecules. The imidazole core is a well-established building block in organic synthesis, prized for its chemical stability and diverse reactivity. nih.gov

Research efforts are anticipated to focus on using this compound as a starting material for more complex chemical entities. By chemically modifying the imidazole or phenyl rings, scientists can append other functional groups to create hybrid molecules with synergistic or entirely new properties. For example, the synthesis of imidazole-quinoline hybrids has been explored in the context of creating molecules with specific biological targets. nih.gov Similarly, attaching a thiourea (B124793) moiety to an imidazole ring has been shown to produce compounds with interesting biological and material properties, where the imidazole ring enhances electronic effects and metal coordination potential.

The integration strategy involves leveraging the known attributes of the imidazole core—such as its ability to act as a ligand, a proton shuttle, or a stable aromatic component—and combining them with the properties of other chemical motifs. This could lead to the development of:

Advanced Ligands: For creating highly specific and efficient metal catalysts.

Novel Chemosensors: Where the imidazole unit binds to a target analyte (e.g., a metal ion), and the change is signaled by another part of the molecule.

Functional Dyes: Incorporating the scaffold into larger conjugated systems to tune optical and electronic properties for applications in electronics or imaging.

Hypothetical Research Avenues and Untapped Mechanistic Insights

Beyond the direct applications currently being explored, several hypothetical research avenues could unlock further potential for this compound. These speculative directions are grounded in the fundamental chemical properties of the imidazole ring and its substituents.

One untapped area is the detailed mechanistic study of its formation and reactions. While general methods for synthesizing substituted imidazoles are known, a deeper understanding of the reaction kinetics and the influence of the dimethoxyphenyl group could lead to more efficient and scalable synthetic routes. nih.gov Investigating the plausible reaction mechanisms, which may involve carbene intermediates or intramolecular cyclizations, could reveal new synthetic possibilities. nih.gov

Hypothetical research could also target the development of novel materials inspired by analogous compounds. For instance, the use of thiourea derivatives as flame retardants and thermal stabilizers for polymers suggests that imidazole-based structures could be investigated for similar properties. The electron-rich nature of the dimethoxyphenyl and imidazole rings might impart specific conductive or semi-conductive properties to polymers or molecular assemblies, opening a door to research in organic electronics.

Further hypothetical avenues include:

Exploring Tautomerism: A detailed investigation into the tautomeric forms of protonated this compound could provide insights relevant to its function in proton-transfer-mediated catalysis. nih.gov

Supramolecular Chemistry: Studying the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) could lead to the design of self-assembling systems, liquid crystals, or host-guest complexes.

Electrochemical Polymerization: Investigating whether the compound can be electropolymerized to form thin, conductive films on electrode surfaces for sensor or electrocatalytic applications.

These future explorations, from fundamental mechanistic questions to speculative material applications, will continue to define the scientific journey of this compound, promising a rich field of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.